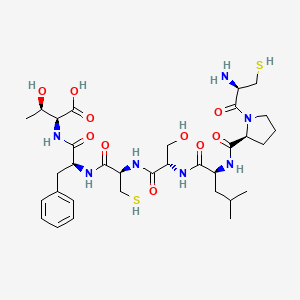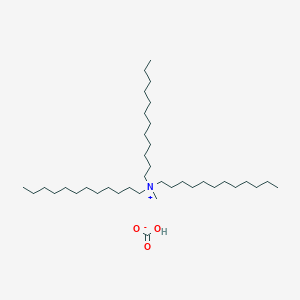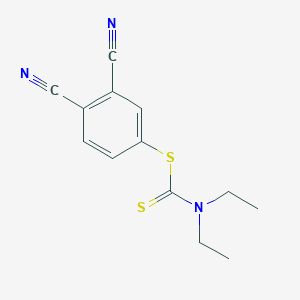
3,4-Dicyanophenyl diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dicyanophenyl diethylcarbamodithioate: is an organosulfur compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of a dicyanophenyl group and a diethylcarbamodithioate moiety, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyanophenyl diethylcarbamodithioate typically involves the reaction of 3,4-dicyanophenol with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:
3,4-Dicyanophenol+Diethylcarbamodithioic acid→3,4-Dicyanophenyl diethylcarbamodithioate
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dicyanophenyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylcarbamodithioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,4-Dicyanophenyl diethylcarbamodithioate is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Industrially, the compound is used in the production of polymers, dyes, and other materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3,4-Dicyanophenyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or by forming stable complexes with metal cofactors. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3,4-Dichlorophenyl diethylcarbamate
- 3,4-Dicyanothiophene
- N-(3,4-Dicyanophenyl)-D,L-leucine
Comparison: Compared to these similar compounds, 3,4-Dicyanophenyl diethylcarbamodithioate is unique due to its diethylcarbamodithioate moiety, which imparts distinct chemical reactivity and stability. This uniqueness makes it particularly valuable in applications requiring robust and versatile chemical intermediates.
Propriétés
Numéro CAS |
184641-11-0 |
|---|---|
Formule moléculaire |
C13H13N3S2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
(3,4-dicyanophenyl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H13N3S2/c1-3-16(4-2)13(17)18-12-6-5-10(8-14)11(7-12)9-15/h5-7H,3-4H2,1-2H3 |
Clé InChI |
YNFRTEPFAIRGMK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SC1=CC(=C(C=C1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
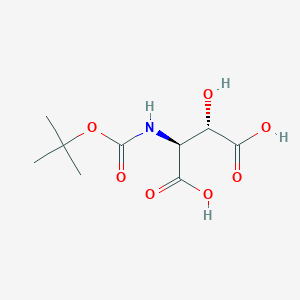
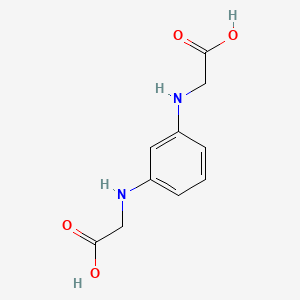
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
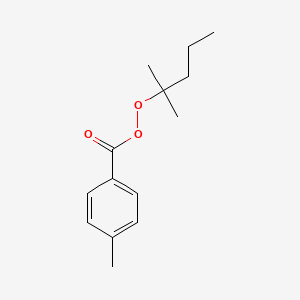
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
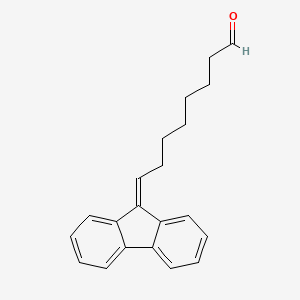
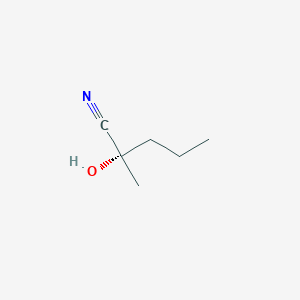

![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
